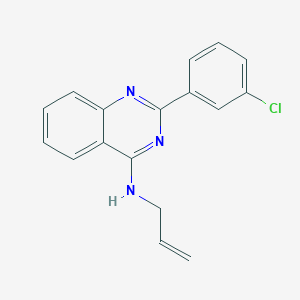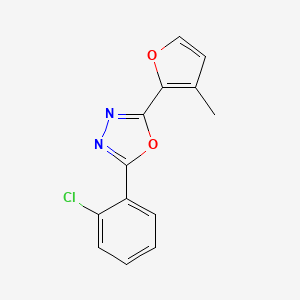![molecular formula C20H25N3O2 B4703766 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4703766.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine
Übersicht
Beschreibung
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine, also known as DMPP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Wirkmechanismus
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine acts as a dopamine receptor agonist, specifically targeting the D2 receptor subtype. It also has affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. By binding to these receptors, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine can modulate the release of various neurotransmitters, including dopamine and serotonin. This modulation can result in the alleviation of symptoms associated with Parkinson's disease, Alzheimer's disease, and schizophrenia.
Biochemical and Physiological Effects:
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which can improve motor function in patients with Parkinson's disease. Additionally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to increase acetylcholine release in the hippocampus, which can improve cognitive function in patients with Alzheimer's disease. Furthermore, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to decrease dopamine release in the prefrontal cortex, which can help alleviate symptoms of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It has a high affinity for dopamine and serotonin receptors, making it a useful tool for studying these receptors. Additionally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects, which can be useful in studying neurodegenerative diseases. However, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine also has limitations for lab experiments. Its potency and selectivity for certain receptors can make it difficult to study other receptors or neurotransmitters. Additionally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine research. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine could be studied for its potential use in the treatment of drug addiction, as it has been shown to modulate the release of dopamine and serotonin. Finally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine could be studied for its potential use as a neuroprotective agent in traumatic brain injury and stroke.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to act as a dopamine receptor agonist, which can help alleviate symptoms of Parkinson's disease. Additionally, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects, which could be beneficial in the treatment of Alzheimer's disease. Furthermore, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been studied for its potential use as an antipsychotic drug due to its ability to modulate dopamine and serotonin receptors.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-7-8-18(16(2)14-15)25-17(3)20(24)23-12-10-22(11-13-23)19-6-4-5-9-21-19/h4-9,14,17H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYZQCUGNCCBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4703697.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4703699.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4703716.png)
![ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4703717.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4703720.png)
![5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4703741.png)

![4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4703748.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]pentanamide](/img/structure/B4703763.png)
![2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4703770.png)
![methyl 4-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4703776.png)
![2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4703784.png)